molecular formula C9H4ClF2N B6210466 3-chloro-5,7-difluoroisoquinoline CAS No. 1692230-89-9

3-chloro-5,7-difluoroisoquinoline

Cat. No. B6210466
CAS RN: 1692230-89-9
M. Wt: 199.6
InChI Key:
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Description

3-Chloro-5,7-difluoroisoquinoline, also known as 3-CFQ, is an organic compound derived from isoquinoline, a heterocyclic aromatic compound that is used in a variety of applications. It is a colorless, crystalline solid with a molecular weight of 228.06 g/mol and a melting point of 63 °C. 3-CFQ is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and biochemistry. It has a variety of biochemical and physiological effects, and has been studied for its potential therapeutic applications.

Scientific Research Applications

3-chloro-5,7-difluoroisoquinoline has a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been used as an intermediate in the synthesis of a variety of organic compounds, such as 3-chloro-2-fluoro-1-piperazine and 5-chloro-2-fluoro-1-piperazine. It has also been used in the synthesis of a variety of pharmaceuticals, such as 5-chloro-2-fluoro-1-piperazine. Additionally, 3-chloro-5,7-difluoroisoquinoline has been used in the synthesis of a variety of biologically active compounds, such as 3-chloro-2-fluoro-1-piperazine.

Mechanism of Action

The mechanism of action of 3-chloro-5,7-difluoroisoquinoline is not fully understood. However, it is thought to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. Additionally, 3-chloro-5,7-difluoroisoquinoline is thought to interact with G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-5,7-difluoroisoquinoline are not fully understood. However, it is thought to have a variety of effects on the body, including the inhibition of cytochrome P450 enzymes, the inhibition of G-protein coupled receptors, and the modulation of a variety of other physiological processes. Additionally, 3-chloro-5,7-difluoroisoquinoline has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-5,7-difluoroisoquinoline in lab experiments include its low cost, its availability, and its relatively low toxicity. Additionally, 3-chloro-5,7-difluoroisoquinoline is relatively stable and can be used in a variety of organic synthesis reactions. However, there are some limitations to using 3-chloro-5,7-difluoroisoquinoline in lab experiments. For example, 3-chloro-5,7-difluoroisoquinoline is not soluble in water, and thus, it must be used in an organic solvent. Additionally, 3-chloro-5,7-difluoroisoquinoline is sensitive to light and air, and thus, must be stored in a dark, airtight container.

Future Directions

There are a variety of potential future directions for 3-chloro-5,7-difluoroisoquinoline research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of 3-chloro-5,7-difluoroisoquinoline and its potential applications in organic synthesis, drug discovery, and biochemistry is warranted. Finally, further research into the advantages and limitations of using 3-chloro-5,7-difluoroisoquinoline in lab experiments is needed.

Synthesis Methods

3-chloro-5,7-difluoroisoquinoline can be synthesized via a variety of methods, including the use of a Grignard reagent, the use of a Wittig reaction, and the use of a Suzuki coupling reaction. The Grignard reagent method involves the reaction of a Grignard reagent with 3-chloro-2-fluorobenzaldehyde to produce 3-chloro-5,7-difluoroisoquinoline. The Wittig reaction involves the reaction of a phosphonium salt with 3-chloro-2-fluorobenzaldehyde to produce 3-chloro-5,7-difluoroisoquinoline. The Suzuki coupling reaction involves the reaction of a boronic acid with 3-chloro-2-fluorobenzaldehyde to produce 3-chloro-5,7-difluoroisoquinoline.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-chloro-5,7-difluoroisoquinoline can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-dichloroaniline", "2,4-difluoroaniline", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "copper(I) chloride", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2,4-difluoroaniline with nitrous acid to form 2,4-difluoronitrobenzene", "Step 2: Reduction of 2,4-difluoronitrobenzene with sodium borohydride to form 2,4-difluoroaniline", "Step 3: Acetylation of 2,4-difluoroaniline with acetic anhydride and sulfuric acid to form N-acetyl-2,4-difluoroaniline", "Step 4: Diazotization of N-acetyl-2,4-difluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 5: Coupling of the diazonium salt with 2,4-dichloroaniline in the presence of copper(I) chloride to form 3-chloro-5,7-dichloroisoquinoline", "Step 6: Fluorination of 3-chloro-5,7-dichloroisoquinoline with sodium fluoride and sulfuric acid to form 3-chloro-5,7-difluoroisoquinoline", "Step 7: Purification of the final product by recrystallization from ethanol and chloroform" ] }

CAS RN

1692230-89-9

Product Name

3-chloro-5,7-difluoroisoquinoline

Molecular Formula

C9H4ClF2N

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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